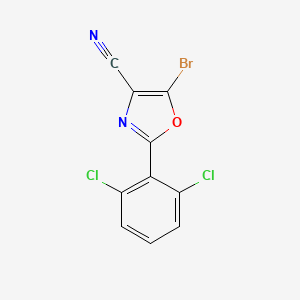

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile

Description

Properties

CAS No. |

1450881-64-7 |

|---|---|

Molecular Formula |

C10H3BrCl2N2O |

Molecular Weight |

317.95 g/mol |

IUPAC Name |

5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C10H3BrCl2N2O/c11-9-7(4-14)15-10(16-9)8-5(12)2-1-3-6(8)13/h1-3H |

InChI Key |

DYDHIRMXYHWHKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=C(O2)Br)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with bromine and a suitable oxazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with molecular docking studies suggesting inhibition of DNA gyrase as a mechanism of action .

- Anticancer Potential : Research indicates that the compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Its halogen substituents enhance its interaction with biological targets, potentially leading to significant pharmacological effects .

Agrochemical Applications

The compound's properties also extend to agrochemicals, where it can be utilized in developing pesticides or herbicides. The presence of halogens contributes to the compound's efficacy in targeting pests while minimizing environmental impact.

Synthetic Methodologies

The synthesis of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile typically involves several steps, including:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Halogen Substituents : Bromination and chlorination reactions are employed to introduce the halogen atoms onto the phenyl ring.

- Carbonitrile Group Addition : The carbonitrile group is often added through nucleophilic substitution reactions .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of benzoxazole, including 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile, demonstrated potent antibacterial activity against gram-positive and gram-negative bacteria. The findings suggested that the compound could be developed into a new class of antimicrobial agents .

Case Study 2: Anticancer Research

Research published in medicinal chemistry journals highlighted the potential of this compound in cancer therapy. The study focused on its ability to inhibit cancer cell growth through specific biochemical pathways. The results indicated promising activity against resistant cancer cell lines, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorine, and nitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the oxazole ring significantly influence solubility, crystallinity, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2,6-dichlorophenyl group in the target compound enhances electrophilicity at the oxazole core, favoring reactions like nucleophilic substitution. In contrast, the 4-methoxyphenyl group in the ester analog (Table 1) introduces electron-donating effects, reducing reactivity but improving crystallinity via hydrogen bonding (e.g., C–H⋯O interactions) .

- The 3-phenylpropyl chain in the analog from increases hydrophobicity, likely improving membrane permeability in biological systems .

Crystallographic Behavior: The ethyl ester derivative () crystallizes in a monoclinic system (space group P2₁/n) with two independent molecules per asymmetric unit. Its structure is stabilized by intermolecular C–H⋯O bonds, contributing to a higher melting point and stability compared to the target compound, which lacks such detailed crystallographic data .

Regulatory Status: Unlike some classified compounds in (e.g., benzothiazoles and pyridines), the target compound remains unclassified, suggesting it is either novel or understudied in regulatory contexts .

Biological Activity

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound belonging to the oxazole family. Its unique structure, characterized by a bromine atom and two chlorine atoms on the phenyl ring, along with a carbonitrile group, contributes to its significant biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 317.96 g/mol

Biological Activities

Research has demonstrated that 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may inhibit specific enzymes associated with bacterial growth and proliferation, suggesting potential as an antibacterial agent.

- Anticancer Activity : The presence of halogen substituents enhances the compound's interaction with biological targets, leading to significant pharmacological effects. Studies have shown that it may inhibit cancer cell proliferation by affecting various molecular pathways involved in cell growth and apoptosis.

- Mechanism of Action : Investigations into the compound's interactions with biological macromolecules such as proteins and nucleic acids are crucial to understanding its mechanism of action. Early findings suggest that it may bind to specific enzymes, modulating their activity and potentially leading to therapeutic applications against resistant bacterial strains or cancer cells .

Research Findings

A series of studies have focused on the biological activity of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile:

- In vitro Studies : Various assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. For instance, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with indications of inducing apoptosis in a dose-dependent manner .

- Binding Affinity Studies : Molecular docking studies have revealed strong hydrophobic interactions between the compound and specific amino acid residues in target enzymes, which could facilitate the development of new therapeutic strategies .

Comparative Analysis

To highlight the uniqueness of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile compared to structurally similar compounds, the following table summarizes some related compounds and their respective activities:

| Compound Name | Structure | CAS Number | Biological Activity |

|---|---|---|---|

| 5-Chloro-2-(3,4-dichlorophenyl)oxazole-4-carbonitrile | Structure | 1450881-64-7 | Antimicrobial |

| 5-Iodo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile | Structure | 1450881-65-8 | Anticancer |

| 5-Bromo-2-(3-chlorophenyl)oxazole-4-carbonitrile | Structure | 1450881-66-9 | Cytotoxic |

The distinct arrangement of halogen substituents in 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile significantly influences its reactivity and biological activity compared to other oxazole derivatives.

Case Studies

- Cytotoxicity Assays : In a study examining the cytotoxic effects on various cancer cell lines, 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile exhibited IC50 values indicating potent activity against MCF-7 cells, surpassing many conventional chemotherapeutics .

- Apoptosis Induction : Flow cytometry analyses demonstrated that treatment with this compound led to increased levels of p53 expression and caspase activation in treated cells, confirming its role as an apoptosis inducer .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization reactions using precursors like brominated phenylacetonitriles or ester intermediates. For example, analogous compounds are synthesized via condensation of brominated aryl aldehydes with cyanoacetamide derivatives under acidic or basic conditions, followed by purification via column chromatography . Key analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>97% as per industrial standards) .

- Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., H and C NMR to verify substituent positions) .

- Mass Spectrometry (MS): To confirm molecular weight (CHBrClNO, FW 317.96) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as recommended for halogenated oxazoles .

- Safety Protocols: Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents or water due to potential exothermic reactions .

- Waste Disposal: Follow institutional guidelines for halogenated waste, employing neutralization before disposal .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolves bond lengths and angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.042) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N stretch ~2200 cm, C-Br ~600 cm) .

- Hirschfeld Surface Analysis: Maps intermolecular interactions (e.g., π-π stacking in crystalline phases) .

Q. What challenges arise in synthesizing halogenated oxazoles, and how can mechanistic insights address them?

Methodological Answer:

- Challenges: Competing side reactions (e.g., debromination under basic conditions) and low yields due to steric hindrance from 2,6-dichlorophenyl groups .

- Solutions:

- Catalytic Optimization: Use palladium catalysts for selective cross-coupling to retain bromine .

- Reaction Monitoring: Employ in-situ FTIR or LC-MS to track intermediates and adjust conditions dynamically .

Q. How can computational chemistry aid in predicting the reactivity of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile?

Methodological Answer:

- Density Functional Theory (DFT): Models electron-density distribution to predict sites for electrophilic substitution (e.g., C-4 position due to electron-withdrawing CN group) .

- Molecular Dynamics (MD): Simulates solvent effects on crystallization, aiding polymorph control .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Case Study: Discrepancies in H NMR peaks may arise from rotamers or paramagnetic impurities. Solutions include:

- Variable Temperature NMR: To coalesce split peaks and confirm dynamic processes .

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating H and C shifts .

- Statistical Validation: Compare experimental data with computational predictions (e.g., IR frequencies via DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.